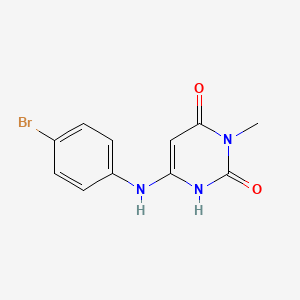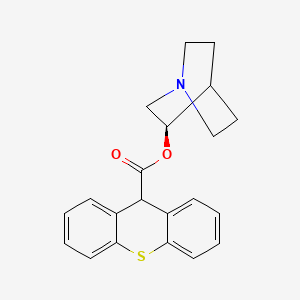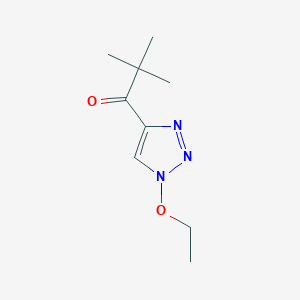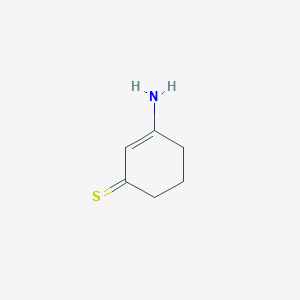
5,6-Dihydroxy-1,1-dimethyl-2,3-dihydro-1H-indol-1-ium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,6-Dihydroxy-1,1-dimethyl-2,3-dihydro-1H-indol-1-ium chloride is a synthetic organic compound belonging to the indole family. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of two hydroxyl groups at positions 5 and 6, and a dimethyl group at position 1 of the indole ring, along with a chloride ion.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dihydroxy-1,1-dimethyl-2,3-dihydro-1H-indol-1-ium chloride typically involves the following steps:
Formation of the Indole Ring: The indole ring can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst.
Methylation: The dimethylation at position 1 can be carried out using methyl iodide in the presence of a base such as potassium carbonate.
Formation of the Chloride Salt: The final step involves the formation of the chloride salt by reacting the indole derivative with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
5,6-Dihydroxy-1,1-dimethyl-2,3-dihydro-1H-indol-1-ium chloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The indole ring can be reduced to form indoline derivatives.
Substitution: The chloride ion can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of quinone derivatives.
Reduction: Formation of indoline derivatives.
Substitution: Formation of substituted indole derivatives.
Applications De Recherche Scientifique
5,6-Dihydroxy-1,1-dimethyl-2,3-dihydro-1H-indol-1-ium chloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of dyes, pigments, and other industrial chemicals.
Comparaison Avec Des Composés Similaires
Similar Compounds
5,6-Dimethoxy-1,1-dimethyl-2,3-dihydro-1H-indol-1-ium chloride: Similar structure but with methoxy groups instead of hydroxyl groups.
1,1-Dimethyl-2,3-dihydro-1H-indol-1-ium chloride: Lacks the hydroxyl groups at positions 5 and 6.
5,6-Dihydroxy-2,3-dihydro-1H-indol-1-ium chloride: Lacks the dimethyl groups at position 1.
Uniqueness
The presence of both hydroxyl groups and dimethyl groups in 5,6-Dihydroxy-1,1-dimethyl-2,3-dihydro-1H-indol-1-ium chloride makes it unique compared to other indole derivatives. These functional groups contribute to its distinct chemical reactivity and potential biological activities.
Propriétés
| 113679-36-0 | |
Formule moléculaire |
C10H14ClNO2 |
Poids moléculaire |
215.67 g/mol |
Nom IUPAC |
1,1-dimethyl-2,3-dihydroindol-1-ium-5,6-diol;chloride |
InChI |
InChI=1S/C10H13NO2.ClH/c1-11(2)4-3-7-5-9(12)10(13)6-8(7)11;/h5-6H,3-4H2,1-2H3,(H-,12,13);1H |
Clé InChI |
LFXZKXRSCHKXTR-UHFFFAOYSA-N |
SMILES canonique |
C[N+]1(CCC2=CC(=C(C=C21)O)O)C.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-[(Hexylamino)methylidene][1,1'-biphenyl]-4(3H)-one](/img/structure/B14315441.png)

![1,1'-[(3,4-Dimethylidenecyclohexane-1,1-diyl)disulfonyl]dibenzene](/img/structure/B14315484.png)




